methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a 1,2,3-triazole ring, a pyrrolidine ring, and a sulfonyl group attached to a phenyl carbamate
Mechanism of Action
Target of Action
The primary target of methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is acetylcholinesterase , a protein with a pivotal role in hydrolyzing acetylcholine . Acetylcholine is an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with acetylcholinesterase, inhibiting its function . This inhibition prevents the breakdown of acetylcholine, increasing its concentration and prolonging its action. The compound’s interaction with its target leads to changes in the neurotransmission process, affecting the communication between nerve cells .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . This pathway is crucial for many functions in the body, including muscle movement, breathing, heart rate, and learning and memory processes. The downstream effects of this pathway’s disruption can lead to symptoms associated with neurodegenerative diseases .
Pharmacokinetics
Computational studies predict that the compound has drug-like properties, suggesting it may have suitable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels . This can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:
Formation of the 1,2,3-triazole ring:
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Introduction of the sulfonyl group: The sulfonyl group can be introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.
Formation of the phenyl carbamate: The final step involves the reaction of the sulfonylated triazole-pyrrolidine intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique structural features of the compound make it useful in the design of novel materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,4-disubstituted-1,2,3-triazoles, share some structural features and biological activities.
Pyrrolidine Derivatives: Compounds containing pyrrolidine rings, such as pyrrolidine-based drugs, exhibit similar pharmacological properties.
Sulfonyl Phenyl Carbamates: Other sulfonyl phenyl carbamates may have comparable chemical reactivity and applications.
Uniqueness
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl N-[4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-23-14(20)16-11-2-4-13(5-3-11)24(21,22)18-8-6-12(10-18)19-9-7-15-17-19/h2-5,7,9,12H,6,8,10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXCHAZTENYGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.